Cas no 940284-98-0 (Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate)

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate structure
940284-98-0 structure
Product Name:Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Numéro CAS:940284-98-0
Le MF:C19H31BN4O4
Mégawatts:390.284844636917
MDL:MFCD07781250
CID:839810
PubChem ID:46739020
Update Time:2025-09-28

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
    • 2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
    • 2-(4-BOC-PIPERAZIN-1-YL)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER
    • tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
    • tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
    • 1,1-dimethylethyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-1-piperazinecarboxylate
    • 2-(2-CHLORO-BENZOYL)-3-OXO-BUTYRIC ACID METHYL
    • 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
    • 2-4-(N-Boc-piperazine-1-yl)pyrimidine-5-boronic acid pinacol
    • YODSUBUWTUTLAZ-UHFFFAOYSA-N
    • ZXBA000741
    • DTXSID50674659
    • AB42667
    • AKOS015960236
    • TERT-BUTYL 4-[5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE
    • CS-0030623
    • W16862
    • DS-17493
    • SCHEMBL1075234
    • SY036571
    • 940284-98-0
    • 2-(4-Boc-1-piperazinyl)pyrimidine-5-boronic Acid Pinacol Ester
    • tert-Butyl4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
    • C19H31BN4O4
    • DA-40317
    • Z2044810474
    • EN300-7370394
    • MFCD07781250
    • 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester, AldrichCPR
    • Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
    • MDL: MFCD07781250
    • Piscine à noyau: 1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-21-12-14(13-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3
    • La clé Inchi: YODSUBUWTUTLAZ-UHFFFAOYSA-N
    • Sourire: O=C(N1CCN(C2N=CC(B3OC(C)(C)C(C)(C)O3)=CN=2)CC1)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 390.24400
  • Masse isotopique unique: 390.2438356g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 28
  • Nombre de liaisons rotatives: 4
  • Complexité: 549
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 77

Propriétés expérimentales

  • Le PSA: 77.02000
  • Le LogP: 1.83580

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Informations de sécurité

  • Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII
  • Code de catégorie de danger: 25
  • Instructions de sécurité: 45
  • Identification des marchandises dangereuses: T

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
B663205-100mg
2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
940284-98-0
100mg
$ 52.00 2023-09-08
TRC
B663205-250mg
2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
940284-98-0
250mg
$ 98.00 2023-09-08
TRC
B663205-500mg
2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
940284-98-0
500mg
$ 138.00 2023-09-08
Ambeed
A567946-100mg
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
100mg
$13.0 2025-04-15
Ambeed
A567946-250mg
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
250mg
$19.0 2025-04-15
Ambeed
A567946-1g
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
1g
$24.0 2025-04-15
Ambeed
A567946-5g
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
5g
$101.0 2025-04-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230108-250mg
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
250mg
¥46.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230108-1g
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
1g
¥113.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230108-5g
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
5g
¥500.0 2024-04-17

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ;  24 h, 90 °C
Référence
A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions
Wang, Xin; Liu, Wei-Gang; Tung, Chen-Ho ; Wu, Li-Zhu ; Cong, Huan, Organic Letters, 2019, 21(20), 8158-8163

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  rt → 85 °C; overnight, 85 °C
Référence
Preparation of substituted indole compound as 5-hydroxytryptamine reuptake inhibitor
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 145 °C
Référence
Improvement of aqueous solubility of lapatinib-derived analogues: identification of a quinolinimine lead for human African trypanosomiasis drug development
Bachovchin, Kelly A.; Sharma, Amrita; Bag, Seema; Klug, Dana M.; Schneider, Katherine M.; et al, Journal of Medicinal Chemistry, 2019, 62(2), 665-687

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  25 °C; 6 h, 100 °C; 100 °C → 25 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  25 °C; 6 h, 80 - 90 °C; 90 °C → 25 °C
Référence
Preparation of benzothiazoles and aza-analogues as antibacterial agents
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  4 h, 80 °C; overnight, 100 °C
Référence
Preparation of pyrazolopyrimidine derivatives or analogs thereof as CCR4 function modulators
, Japan, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  3 h, 80 °C
Référence
Heterobifunctional compounds for degradation of tropomyosin receptor kinase and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  17 h, 120 °C
Référence
Preparation of thiazolidine derivatives as Pim inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ;  30 h, rt
Référence
Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism
Larsen, Matthew A.; Hartwig, John F., Journal of the American Chemical Society, 2014, 136(11), 4287-4299

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  overnight, 95 °C
Référence
Preparation of azaindoles as aurora kinase inhibitors for the treatment of cancer
, United States, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 90 °C
Référence
Preparation of substituted imidazo[1,2-a]pyridin-3-amines as autotaxin inhibitors
, United States, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 100 °C
Référence
Preparation of triazole-based compounds as nuclear export protein inhibitor
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  16 h, 70 °C
Référence
Preparation of substituted nitrogen containing heterocyclic derivatives useful as PCSK9 inhibitors for the treatment of hyperlipidemia
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ;  1 h, 30 °C
Référence
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies
Yamamoto, Eiji; Ukigai, Satoshi; Ito, Hajime, Chemical Science, 2015, 6(5), 2943-2951

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  overnight, 120 °C
Référence
Preparation of heterocyclic compounds as CCR4 or TARC and/or MDC function regulators
, Japan, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  5 h, rt → 100 °C
Référence
Preparation of condensed thiazoles as antibacterial agents
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
Référence
Preparation of substituted pyrazolo[1,5-a]pyridines as inhibitors of FGFR tyrosine kinases for the treatment of FGFRs-mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
Référence
Preparation of indazolones as modulators of TNF signaling
, World Intellectual Property Organization, , ,

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Raw materials

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Preparation Products

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:940284-98-0)Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Numéro de commande:A849900
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:27
Prix ($):413.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:940284-98-0)Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
A849900
Pureté:99%
Quantité:25g
Prix ($):413.0
Courriel